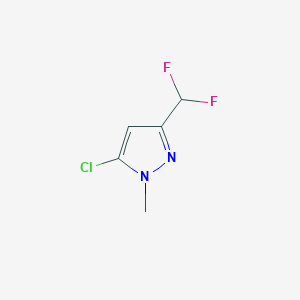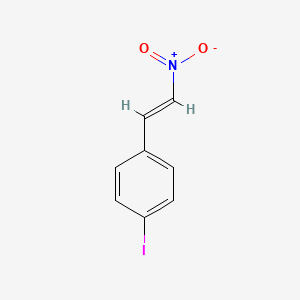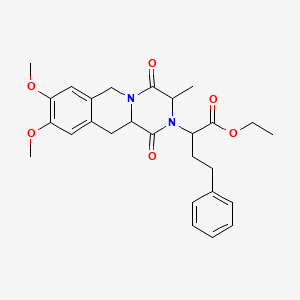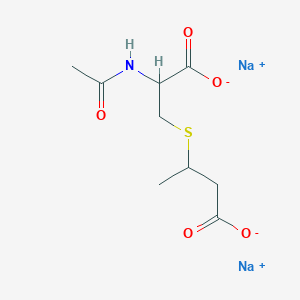![molecular formula C31H41NO11 B12289476 Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B12289476.png)
Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ベンジル 2-(アセチルアミノ)-2-デオキシ-6-O-ベンジル-3-O-2-プロペン-1-イル-4-O-[β-D-ガラクトピラノシル]-α-D-グルコピラノシドは、複雑な炭水化物誘導体です。この化合物は、グリコシドと呼ばれる分子クラスに属しており、グリコシド結合を介して別の官能基に結合した糖部分の存在を特徴としています。この化合物の特定の構造には、複数の官能基が含まれているため、科学研究におけるさまざまな用途に適した多様な分子となっています。
準備方法
合成経路と反応条件
ベンジル 2-(アセチルアミノ)-2-デオキシ-6-O-ベンジル-3-O-2-プロペン-1-イル-4-O-[β-D-ガラクトピラノシル]-α-D-グルコピラノシドの合成には、通常、複数の段階が関与します。一般的な方法の1つは、糖部分のヒドロキシル基の保護から始まり、続いてベンジル基とアセチルアミノ基の導入が行われます。グリコシド結合の形成は、通常、特定の条件下でグリコシルドナーとアクセプターを使用することによって達成されます。 たとえば、2,3,4,6-テトラ-O-アセチル-α-D-ガラクトピラノシルブロミドとベンジル 2-アセチルアミノ-4-O-アリル-6-O-ベンジル-2-デオキシ-α-D-グルコピラノシドとの反応は、目的の生成物を得ることができる .
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。自動合成装置と最適化された反応条件を使用することで、収率と純度を向上させることができます。 β-ガラクトシダーゼなどの酵素を用いた酵素的方法も、特定のグリコシル化段階に使用できる .
化学反応の分析
反応の種類
ベンジル 2-(アセチルアミノ)-2-デオキシ-6-O-ベンジル-3-O-2-プロペン-1-イル-4-O-[β-D-ガラクトピラノシル]-α-D-グルコピラノシドは、次のようなさまざまな化学反応を受けることができます。
酸化: ヒドロキシル基は、対応するケトンまたはアルデヒドを形成するために酸化されることができる。
還元: アセチルアミノ基は、アミンに還元されることができる。
置換: ベンジル基は、特定の条件下で他の官能基に置換されることができる。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤が含まれます。 反応条件は、通常、目的の変換を実現するために、特定の温度、溶媒、触媒を含む .
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬に依存します。 たとえば、ヒドロキシル基の酸化は、ベンジル 2-(アセチルアミノ)-2-デオキシ-6-O-ベンジル-3-O-2-プロペン-1-イル-4-O-[β-D-ガラクトピラノシル]-α-D-グルコピラノシドケトン誘導体を生成することができる .
科学研究への応用
ベンジル 2-(アセチルアミノ)-2-デオキシ-6-O-ベンジル-3-O-2-プロペン-1-イル-4-O-[β-D-ガラクトピラノシル]-α-D-グルコピラノシドは、科学研究において幅広い用途があります。
化学: より複雑な炭水化物とグリコシドの合成のためのビルディングブロックとして使用される。
生物学: 炭水化物-タンパク質相互作用と細胞シグナル伝達経路の研究に使用される。
医学: 薬物送達システムにおける潜在的な役割と治療剤としての役割について調査されている。
科学的研究の応用
Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate-protein interactions and cell signaling pathways.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of glycosylated compounds for various industrial applications
作用機序
ベンジル 2-(アセチルアミノ)-2-デオキシ-6-O-ベンジル-3-O-2-プロペン-1-イル-4-O-[β-D-ガラクトピラノシル]-α-D-グルコピラノシドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、炭水化物結合タンパク質に結合して、細胞シグナル伝達経路に影響を与え、生物学的プロセスを調節することができます。 複数の官能基の存在により、さまざまな生化学反応に関与することができ、研究用途における汎用性を高めている .
類似の化合物との比較
類似の化合物
- ベンジル 2-アセチルアミノ-2-デオキシ-6-O-(β-D-ガラクトピラノシル)-α-D-ガラクトピラノシド
- ベンジル 2-アセチルアミノ-2-デオキシ-3-O-β-D-ガラクトピラノシル-α-D-ガラクトピラノシド
- ベンジル 2-アセチルアミノ-2-デオキシ-6-O-メチル-3-O-(3-O-メチル-β-D-ガラクトピラノシル)-α-D-ガラクトピラノシド
ユニークさ
ベンジル 2-(アセチルアミノ)-2-デオキシ-6-O-ベンジル-3-O-2-プロペン-1-イル-4-O-[β-D-ガラクトピラノシル]-α-D-グルコピラノシドのユニークさは、その特定の官能基の組み合わせにあり、これは多様な化学反応と用途を可能にします。その構造は、改変のための汎用性の高いプラットフォームを提供し、さまざまな分野の研究や産業において価値のあるものとなっています。
類似化合物との比較
Similar Compounds
- Benzyl 2-acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside
- Benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside
- Benzyl 2-acetamido-2-deoxy-6-O-methyl-3-O-(3-O-methyl-β-D-galactopyranosyl)-α-D-galactopyranoside
Uniqueness
The uniqueness of Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside lies in its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its structure provides a versatile platform for modifications, making it valuable in various fields of research and industry.
特性
分子式 |
C31H41NO11 |
|---|---|
分子量 |
603.7 g/mol |
IUPAC名 |
N-[2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C31H41NO11/c1-3-14-39-29-24(32-19(2)34)30(40-17-21-12-8-5-9-13-21)42-23(18-38-16-20-10-6-4-7-11-20)28(29)43-31-27(37)26(36)25(35)22(15-33)41-31/h3-13,22-31,33,35-37H,1,14-18H2,2H3,(H,32,34) |
InChIキー |
FCKVPVFZZXCEPV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[[(3aS,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine](/img/structure/B12289393.png)
![2,2,2-trifluoro-N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide](/img/structure/B12289394.png)



![3-[(1R,2R)-1-Ethyl-2-methyl-3-(methylamino)propyl]phenyl beta-D-Glucopyranosiduronic Acid](/img/structure/B12289425.png)

![2-[[2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]amino]-2-methylpropan-1-ol](/img/structure/B12289438.png)
![(S)-5'-S-[4-Methoxy-4-oxo-3-[(trifluoroacetyl)amino]butyl]-5'-thioadenosine](/img/structure/B12289445.png)

![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B12289463.png)


![3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12289486.png)
